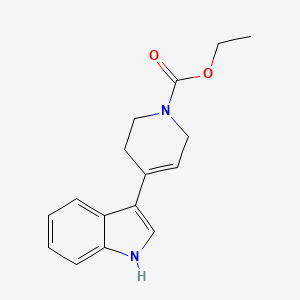
ethyl 4-(1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(1H-Indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid ethyl ester is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
準備方法
The synthesis of 4-(1H-Indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the formation of the indole ring followed by the construction of the pyridine ring. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
化学反応の分析
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
4-(1H-Indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: This compound is being explored for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
作用機序
The mechanism of action of 4-(1H-Indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid with various biological functions.
Indole-3-carbinol: Found in cruciferous vegetables and known for its anticancer properties.
Compared to these compounds, 4-(1H-Indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid ethyl ester is unique due to its specific structure, which combines the indole and pyridine rings, offering distinct chemical and biological properties.
特性
分子式 |
C16H18N2O2 |
|---|---|
分子量 |
270.33 g/mol |
IUPAC名 |
ethyl 4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C16H18N2O2/c1-2-20-16(19)18-9-7-12(8-10-18)14-11-17-15-6-4-3-5-13(14)15/h3-7,11,17H,2,8-10H2,1H3 |
InChIキー |
XPNZHYBMQLVHDS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CCC(=CC1)C2=CNC3=CC=CC=C32 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













